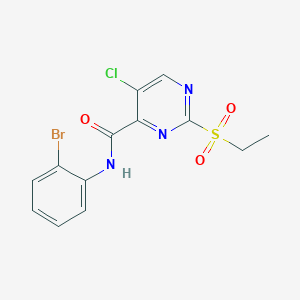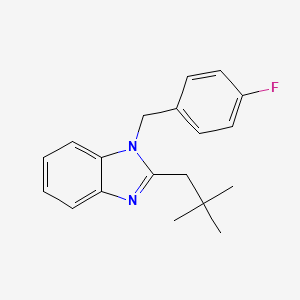![molecular formula C21H24ClN3O B11422523 N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide](/img/structure/B11422523.png)
N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE is a complex organic compound that features a benzodiazole ring system Benzodiazoles are known for their wide range of biological activities and are often found in pharmaceutical compounds
Preparation Methods
The synthesis of N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivativesThe final step involves the attachment of the propyl-2-methylpropanamide moiety, which can be done using standard amide coupling reactions under mild conditions .
Chemical Reactions Analysis
N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of amines or alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its structural similarity to biologically active molecules makes it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives, such as:
- N-(2-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]propanamide
- 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
- N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitroimidazole}propyl]-2-methylpropanamide
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C21H24ClN3O |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
N-[3-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H24ClN3O/c1-15(2)21(26)23-13-7-12-20-24-18-10-5-6-11-19(18)25(20)14-16-8-3-4-9-17(16)22/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,23,26) |
InChI Key |
VQNAFHABEDRPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11422446.png)

![methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11422453.png)
![3-(4-chlorobenzyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11422457.png)
![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11422462.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11422465.png)
![7-(4-ethoxy-2-nitrophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11422481.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide](/img/structure/B11422486.png)
![2,6-dioxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11422489.png)
methanone](/img/structure/B11422501.png)


![1-(2-chlorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11422541.png)

